molecular formula C14H15NO5S2 B2842616 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1421528-37-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

Cat. No.: B2842616
CAS No.: 1421528-37-1
M. Wt: 341.4
InChI Key: UUMDEXCPAPKBDY-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thiophene-2-sulfonamide group

Mechanism of Action

Target of Action

The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .

Mode of Action

This compound inhibits the activity of VEGFR1 and P-glycoprotein efflux pumps . By inhibiting VEGFR1, it prevents the binding of VEGF to its receptor, thereby inhibiting angiogenesis . By inhibiting P-glycoprotein efflux pumps, it prevents the expulsion of chemotherapeutic drugs from cancer cells, enhancing the effectiveness of these drugs .

Biochemical Pathways

The inhibition of VEGFR1 disrupts the VEGF signaling pathway , which is crucial for angiogenesis . This results in the reduction of new blood vessel formation, thereby limiting the supply of oxygen and nutrients to the tumor . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway , enhancing the intracellular concentration of chemotherapeutic drugs .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs .

Result of Action

The compound’s action results in the inhibition of angiogenesis and enhancement of the anticancer activity of chemotherapeutic drugs . It leads to a significant reduction in colony formation ability of cancer cells after treatment with doxorubicin .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives under acidic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, and the thiophene-2-sulfonamide group is added through a sulfonamide formation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation can be employed to achieve high purity and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)pyridine-2-sulfonamide

  • N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)pyrimidine-2-sulfonamide

  • N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)imidazole-2-sulfonamide

Uniqueness: N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide stands out due to its thiophene-2-sulfonamide group, which imparts unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c16-11(10-3-4-12-13(8-10)20-9-19-12)5-6-15-22(17,18)14-2-1-7-21-14/h1-4,7-8,11,15-16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDEXCPAPKBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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